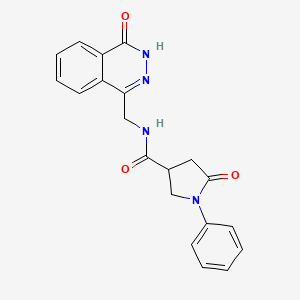

![molecular formula C20H20F3N3O3 B3009193 N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396850-06-8](/img/structure/B3009193.png)

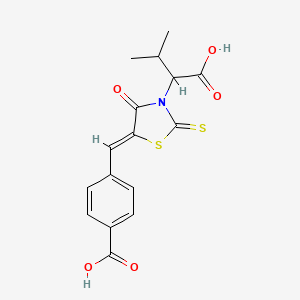

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound contains several functional groups including a trifluoromethyl group, a tetrahydroquinazolin group, and a dihydrobenzo[b][1,4]dioxine group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physical and chemical properties . Tetrahydroquinazolines are a type of heterocyclic compound that have been studied for their potential biological activities . Dihydrobenzo[b][1,4]dioxines are a type of aromatic ether.

Molecular Structure Analysis

The molecular structure of a compound can be determined through various spectroscopic techniques including FTIR, NMR, and MS . Density functional theory (DFT) can also be used to calculate the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the trifluoromethyl group could potentially undergo various reactions including radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group is known for its strong electronegativity and stability .Applications De Recherche Scientifique

Synthesis and Reactivity

Reactions of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylates with N-nucleophiles have shown the formation of enaminoketoamides and a benzimidazole fragment, highlighting the compound's potential as a precursor for heterocyclic system synthesis (Mikhailovskii et al., 2017).

Hydrolytic opening of the quinazoline ring in related derivatives indicates the ease of transformation under various conditions, suggesting a versatility in chemical reactions that could be applied to the development of new compounds (Shemchuk et al., 2010).

Chemical Synthesis Techniques

A synthesis involving Pummerer-type cyclization facilitated by boron trifluoride diethyl etherate on quinazolin derivatives underscores a method to achieve complex heterocyclic structures, pointing to the compound's utility in generating pharmacologically relevant molecules (Saitoh et al., 2001).

Analytical and Biological Evaluation

Electrospray mass spectrometry and fragmentation studies on N-linked carbohydrates derivatized at the reducing terminus, involving similar structural frameworks, demonstrate the compound's potential in biochemical analysis and molecular biology research (Harvey, 2000).

Inhibition of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase by N9-substituted 2,4-diaminoquinazolines, which share a structural motif, highlights the therapeutic potential of such compounds in treating infectious diseases (Gangjee et al., 2008).

Novel Compound Synthesis

Synthesis and Analgesic Activity of Pyrazoles and Triazoles bearing a quinazoline moiety suggests the application of such structures in developing new analgesic agents, demonstrating the broader pharmaceutical implications of research on these compounds (Saad et al., 2011).

Mécanisme D'action

Mode of Action

The presence of a trifluoromethyl group (-cf3) in its structure suggests that it may exhibit enhanced potency towards its targets through key hydrogen bonding interactions .

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways. Compounds with similar structures have been shown to inhibit enzymes such as reverse transcriptase, suggesting potential involvement in nucleic acid metabolism .

Propriétés

IUPAC Name |

N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3/c21-20(22,23)18-12-5-1-2-6-13(12)25-17(26-18)9-10-24-19(27)16-11-28-14-7-3-4-8-15(14)29-16/h3-4,7-8,16H,1-2,5-6,9-11H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQZXENSBYNFAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3COC4=CC=CC=C4O3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)

![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)